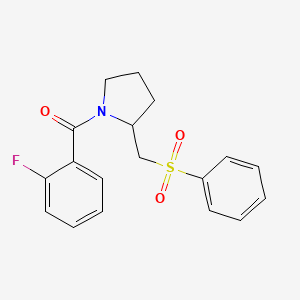
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Fluorophenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A phenylsulfonyl group that enhances its interaction with biological targets.
- A fluorophenyl moiety that may influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The mechanism involves:
- Hydrophobic interactions and π-π stacking between the aromatic rings and the target proteins.
- The phenylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related structures can inhibit the proliferation of various cancer cell lines, including leukemia cells, with IC50 values in the nanomolar range .
- The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a potential role in cancer therapy.
Neuropharmacological Effects
Compounds with similar structural features have been investigated for their neuropharmacological effects:
- Some derivatives act as inverse agonists at serotonin receptors, implicating potential applications in treating anxiety, depression, and other mood disorders .
- Studies suggest modulation of neurotransmitter systems, which may help in conditions like schizophrenia and ADHD.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study on related compounds demonstrated their efficacy against L1210 mouse leukemia cells. The growth inhibition was reversible by thymidine addition, indicating a mechanism involving intracellular nucleotide release .
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.
- Introduction of the Phenylsulfonyl Group: Utilizes sulfonylation reactions with reagents like phenylsulfonyl chloride.
- Attachment of the Fluorophenyl Moiety: Conducted via coupling reactions such as Suzuki-Miyaura coupling.
These synthetic methods not only highlight the compound's versatility but also its potential for further modifications to enhance biological activity.
特性
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-11-5-4-10-16(17)18(21)20-12-6-7-14(20)13-24(22,23)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXISCRAXYCIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














